Cas no 99465-10-8 (7-bromo-1,2-dihydroquinolin-2-one)

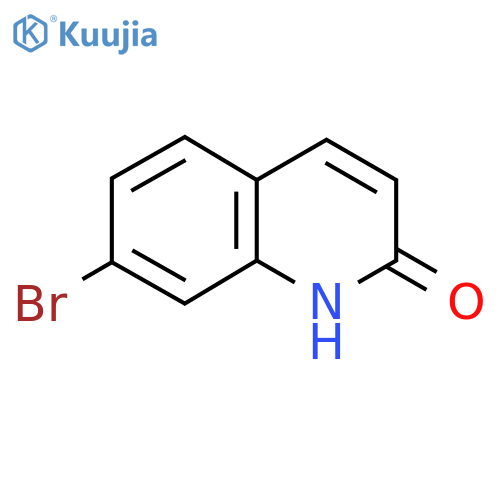

99465-10-8 structure

商品名:7-bromo-1,2-dihydroquinolin-2-one

7-bromo-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

-

- 7-Bromoquinolin-2(1H)-one

- 7-Bromo-2-hydroxyquinoline

- 7-Bromo-1H-quinolin-2-one

- 7-Bromo-2-hydroxy-quinoline

- 7-Bromo-2-hydroxy-quinoline 7-Bromo-1H-quinolin-2-one

- FS-3636

- AKOS015966575

- MFCD09743441

- J-519176

- 99465-10-8

- 7-BROMOQUINOLIN-2-OL

- 2(H)-QUINOLINE-,7-BROMO

- 7-bromocarbostyril

- AC-28309

- 2(1H)-Quinolinone, 7-bromo-

- MB07515

- A858460

- AMY7452

- 7-bromo-1,2-dihydroquinolin-2-one

- FT-0751364

- EN300-112241

- QOFKBVYWLUKWLL-UHFFFAOYSA-N

- 7-Bromo-1,2-dihydroquinoline-2-one

- SCHEMBL706857

- SY022625

- DTXSID30557557

- CS-W006087

- 7-Bromo-2(1H)-quinolinone

- DB-080604

-

- MDL: MFCD09743441

- インチ: 1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)

- InChIKey: QOFKBVYWLUKWLL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C=CC(NC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 222.96328g/mol

- どういたいしつりょう: 222.96328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 1.620

- ゆうかいてん: 270-272 ºC

- ふってん: 375.4±42.0℃ at 760 mmHg

- フラッシュポイント: 180.83°C

- 屈折率: 1.63

- 酸性度係数(pKa): 10.91±0.70(Predicted)

7-bromo-1,2-dihydroquinolin-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- ちょぞうじょうけん:Sealed in dry,Room Temperature

7-bromo-1,2-dihydroquinolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112241-50.0g |

7-bromoquinolin-2-ol |

99465-10-8 | 95% | 50g |

$2738.0 | 2023-06-09 | |

| TRC | B686953-500mg |

7-Bromo-1H-quinolin-2-one |

99465-10-8 | 500mg |

$ 207.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK134-200mg |

7-bromo-1,2-dihydroquinolin-2-one |

99465-10-8 | 98% | 200mg |

271.0CNY | 2021-08-04 | |

| Enamine | EN300-112241-0.1g |

7-bromoquinolin-2-ol |

99465-10-8 | 95% | 0.1g |

$48.0 | 2023-10-26 | |

| Enamine | EN300-112241-0.25g |

7-bromoquinolin-2-ol |

99465-10-8 | 95% | 0.25g |

$69.0 | 2023-10-26 | |

| Enamine | EN300-112241-5.0g |

7-bromoquinolin-2-ol |

99465-10-8 | 95% | 5g |

$409.0 | 2023-06-09 | |

| eNovation Chemicals LLC | Y1124453-5g |

7-Bromo-1H-quinolin-2-one |

99465-10-8 | 95% | 5g |

$390 | 2024-07-28 | |

| Chemenu | CM111430-5g |

7-bromoquinolin-2(1H)-one |

99465-10-8 | 98% | 5g |

$320 | 2021-08-06 | |

| eNovation Chemicals LLC | D693040-5g |

7-Bromoquinolin-2(1H)-one |

99465-10-8 | 98% | 5g |

$150 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1124453-1g |

7-Bromo-1H-quinolin-2-one |

99465-10-8 | 95% | 1g |

$190 | 2024-07-28 |

7-bromo-1,2-dihydroquinolin-2-one 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

99465-10-8 (7-bromo-1,2-dihydroquinolin-2-one) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99465-10-8)7-bromo-1,2-dihydroquinolin-2-one

清らかである:99%/99%

はかる:5g/25g

価格 ($):223.0/893.0